6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one 6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one
Brand Name: Vulcanchem
CAS No.: 919292-86-7
VCID: VC16922246
InChI: InChI=1S/C15H12BrFN2O/c16-9-1-2-10-11(13(17)7-18)5-8-3-4-19-15(20)14(8)12(10)6-9/h1-6,13H,7,18H2,(H,19,20)
SMILES:
Molecular Formula: C15H12BrFN2O
Molecular Weight: 335.17 g/mol

6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one

CAS No.: 919292-86-7

Cat. No.: VC16922246

Molecular Formula: C15H12BrFN2O

Molecular Weight: 335.17 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one - 919292-86-7

Specification

CAS No. 919292-86-7
Molecular Formula C15H12BrFN2O
Molecular Weight 335.17 g/mol
IUPAC Name 6-(2-amino-1-fluoroethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one
Standard InChI InChI=1S/C15H12BrFN2O/c16-9-1-2-10-11(13(17)7-18)5-8-3-4-19-15(20)14(8)12(10)6-9/h1-6,13H,7,18H2,(H,19,20)
Standard InChI Key OGTYWBGLJXCRJC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)C(CN)F

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one is formally designated by the IUPAC name 6-(2-amino-1-fluoroethyl)-9-bromo-2H-benzo[h]isoquinolin-1-one . Its CAS registry number is 919292-86-7, with additional identifiers including PubChem CID 15983020, DSSTox ID DTXSID30580744, and Wikidata entry Q82471674 . The SMILES string C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)C(CN)F and InChI key OGTYWBGLJXCRJC-UHFFFAOYSA-N provide unambiguous representations of its structure .

Molecular Composition

The molecular formula C15H12BrFN2O corresponds to a molar mass of 335.17 g/mol . Key structural elements include:

  • A benzo[h]isoquinolin-1-one backbone with a bromine substituent at position 9.

  • A 2-amino-1-fluoroethyl group at position 6, introducing both basic and fluorophilic characteristics.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular Weight335.17 g/mol
XLogP3-AA3.2 (Estimated)
Hydrogen Bond Donors2 (NH2, NH)
Hydrogen Bond Acceptors4 (O, F, 2×N)
Rotatable Bonds4

Synthesis and Derivative Chemistry

Synthetic Routes

While no direct synthesis protocols for this compound are disclosed in public literature, analogous benzoisoquinolinones are typically prepared via:

  • Friedel-Crafts acylation to construct the isoquinolinone core .

  • Bromination using N-bromosuccinimide (NBS) at position 9 .

  • Nucleophilic substitution to introduce the 2-amino-1-fluoroethyl side chain, potentially employing fluoroethylamine precursors under Mitsunobu conditions .

Patent EP1869025B1 describes related piperazine-substituted benzoheterocycles synthesized via Ullmann coupling, suggesting possible adaptations for introducing the ethylamine moiety .

Structural Analogues

Key derivatives include:

  • 9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one (CAS 919292-63-0), where the primary amine is replaced by a dimethylamino group .

  • 6-Bromo-2H-isoquinolin-1-one (CAS 82827-09-6), a simpler congener lacking the fluoroethylamine chain .

Table 2: Comparative Properties of Analogues

CompoundMolecular FormulaMolar Mass (g/mol)LogP
Target CompoundC15H12BrFN2O335.173.2
9-Bromo-6-[2-(dimethylamino)ethyl]...C17H17BrN2O345.203.8
6-Bromo-2H-isoquinolin-1-oneC9H6BrNO224.052.1

Physicochemical Properties

Thermodynamic Parameters

Experimental data remain limited, but computational predictions suggest:

  • Boiling Point: ~480°C (extrapolated from )

  • Density: 1.7±0.1 g/cm³ (analogous to )

  • Water Solubility: <1 mg/L (estimated via LogP)

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch), and 750 cm⁻¹ (C-Br vibration) .

  • NMR: Predicted ¹H NMR signals include δ 8.2–7.3 ppm (aromatic protons), δ 4.8 ppm (fluorinated CH), and δ 3.1 ppm (NH2) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator